molecular formula C7H7NO4 B6247054 2-methyl-4-nitrobenzene-1,3-diol CAS No. 65938-75-2

2-methyl-4-nitrobenzene-1,3-diol

Cat. No.: B6247054
CAS No.: 65938-75-2
M. Wt: 169.13 g/mol
InChI Key: XUJPAYGWMCNRTA-UHFFFAOYSA-N
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Description

. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position and a methyl group (-CH3) at the 2-position, along with two hydroxyl groups (-OH) at the 1- and 3-positions. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Oxidation: 2-Methyl-4-nitrobenzene-1,3-diol can undergo oxidation reactions to form various oxidized products, such as quinones.

    • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-4-aminobenzene-1,3-diol.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

    • Substitution: Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Major Products Formed:

    • Quinones: Resulting from oxidation reactions.

    • Amines: Resulting from reduction of the nitro group.

    • Halogenated Compounds: Resulting from electrophilic substitution reactions.

    Scientific Research Applications

    2-Methyl-4-nitrobenzene-1,3-diol has several applications in scientific research:

    • Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    • Biology: The compound is utilized in biological studies to investigate the effects of nitro-substituted phenols on cellular processes.

    • Industry: The compound is used in the production of certain polymers and resins, as well as in the manufacturing of specialty chemicals.

    Mechanism of Action

    The mechanism by which 2-methyl-4-nitrobenzene-1,3-diol exerts its effects involves its interaction with molecular targets and pathways:

    • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.

    • Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cellular signaling.

    Comparison with Similar Compounds

    • 4-Nitrobenzene-1,3-diol

    • 2-Methyl-4-nitrophenol

    • 3-Nitrobenzene-1,2-diol

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    Properties

    CAS No.

    65938-75-2

    Molecular Formula

    C7H7NO4

    Molecular Weight

    169.13 g/mol

    IUPAC Name

    2-methyl-4-nitrobenzene-1,3-diol

    InChI

    InChI=1S/C7H7NO4/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,9-10H,1H3

    InChI Key

    XUJPAYGWMCNRTA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1O)[N+](=O)[O-])O

    Purity

    95

    Origin of Product

    United States

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